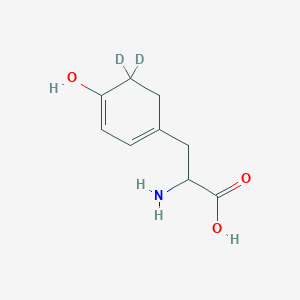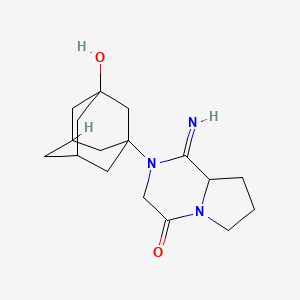![molecular formula C12H16ClN3O2 B1460173 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester CAS No. 1421311-91-2](/img/structure/B1460173.png)
2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
Descripción general
Descripción
The compound is also known as tert-butyl 2-(2-(2-chloroethoxy)ethoxy)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate . It has a molecular weight of 357.84 and is a light yellow liquid . The compound is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the design of some novel disubstituted 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivatives was developed from quinuclidinone, which afforded versatile platforms bearing one lactam function in position C-2 that were then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation .Molecular Structure Analysis
The InChI code for the compound is 1S/C16H24ClN3O4/c1-16(2,3)24-15(21)20-7-4-5-12-13(20)11-18-14(19-12)23-10-9-22-8-6-17/h11H,4-10H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 357.84 . It is a light yellow liquid and is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación
Biomedical Applications
Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have been particularly interested due to the similarity with nitrogen bases present in DNA and RNA .
Antiproliferative Activity
Compounds of this class exhibit antiproliferative activity . For instance, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines also show antimicrobial activity , making them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory and Analgesic Activity
These compounds have demonstrated anti-inflammatory and analgesic activities , suggesting their potential use in the treatment of conditions associated with inflammation and pain.
Hypotensive Activity
Pyrido[2,3-d]pyrimidines have shown hypotensive activity , indicating their potential use in the management of hypertension.
Antihistaminic Activity
These compounds have also demonstrated antihistaminic activity , which could make them useful in the treatment of allergic reactions.
Inhibitor of Mitotic Kinesin
Some derivatives of pyrido[2,3-d]pyrimidin-7-one, such as monastrol, have been identified as inhibitors of mitotic kinesin . This makes them potentially important chemotherapeutics for cancer treatment.
Inhibitor of Dihydrofolate Reductase (DHFR)
Compounds like piritrexim, which are based on the pyrido[2,3-d]pyrimidine structure, have been found to inhibit dihydrofolate reductase (DHFR) and show good antitumor effects .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-4-5-8-9(16)7-14-10(13)15-8/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVWSHYBKCXEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119254 | |
| Record name | Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 2-chloro-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate | |
CAS RN |
1421311-91-2 | |
| Record name | Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 2-chloro-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421311-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 2-chloro-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pentanoic-1-14C acid, 5-[[4-[3-(aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]-](/img/structure/B1460094.png)

![O-2-(Acetylamino)-2-deoxy-|A-D-glucopyranosyl-(1 inverted exclamation marku4)-O-[6-deoxy-|A-L-galactopyranosyl-(1 inverted exclamation marku6)]-2-(acetylamino)-2-deoxy-D-glucose](/img/structure/B1460096.png)
![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea](/img/structure/B1460098.png)


![6:2 Fluorotelemer [13C2] carboxylic acid](/img/structure/B1460102.png)
![Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B1460103.png)



![N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1460110.png)
